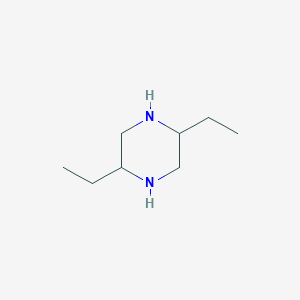

2,5-Diethylpiperazine

Description

Contextual Significance of Piperazine (B1678402) Heterocycles in Synthetic Chemistry

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a foundational structure in synthetic and medicinal chemistry. mdpi.comencyclopedia.pub This heterocycle is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs. encyclopedia.pub The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors and acceptors, which enhances the pharmacological and pharmacokinetic profiles of drug candidates by fine-tuning interactions with biological receptors and increasing water solubility. encyclopedia.pub

The versatility of the piperazine scaffold is demonstrated by its presence in blockbuster drugs like Sildenafil and Imatinib. mdpi.comencyclopedia.pub While many derivatives involve substitution at the nitrogen atoms, there is a growing interest in the functionalization of the carbon atoms of the piperazine ring to expand its structural diversity. mdpi.com The development of new, efficient, and selective methods to create carbon-substituted piperazines is an active area of research, aiming to provide novel building blocks for various applications. mdpi.com

Academic Relevance of 2,5-Disubstituted Piperazines

Within the broader class of piperazine derivatives, 2,5-disubstituted piperazines are of significant academic interest. The substitution at the C-2 and C-5 positions introduces stereocenters, leading to a variety of stereoisomers with distinct three-dimensional arrangements. This structural complexity makes them valuable scaffolds in drug discovery and materials science.

Research has focused on developing synthetic strategies to access these compounds with high stereoselectivity. For instance, methods have been developed for the synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters, which serve as versatile intermediates for creating libraries of C-substituted piperazine compounds. acs.org These synthetic efforts are crucial as the spatial arrangement of substituents can dramatically influence the biological activity of the final molecule. The exploration of 2,5-disubstituted piperazines has led to the identification of compounds with potential applications in treating various diseases, including Chagas disease. nih.gov

The table below summarizes key research findings related to disubstituted piperazines.

| Research Area | Key Findings |

| Synthetic Methodology | Development of divergent, six-step synthesis to produce chiral cis or trans 5-substituted piperazine-2-acetic acid esters from amino acids. acs.org |

| Medicinal Chemistry | Identification of a series of 2,5-disubstituted piperazines with potent activity against Trypanosoma cruzi, the parasite causing Chagas disease. nih.gov |

| Structural Diversity | Emphasis on expanding the chemical space of piperazine-based compounds by moving beyond N-substitution to C-substitution to access novel molecular architectures. mdpi.comacs.org |

Stereochemical Considerations in 2,5-Diethylpiperazine Research

The presence of two stereocenters at the C-2 and C-5 positions of this compound gives rise to three possible stereoisomers. These are a pair of enantiomers where the ethyl groups are on the same side of the ring (cis configuration) and a meso compound where the ethyl groups are on opposite sides (trans configuration).

The stereoisomers of this compound are:

(2R,5R)-2,5-diethylpiperazine (cis)

(2S,5S)-2,5-diethylpiperazine (cis)

(2R,5S)-2,5-diethylpiperazine (trans, meso)

The distinction between these stereoisomers is critical, as they can exhibit different chemical and biological properties. The trans isomer of the related compound, 2,5-dimethylpiperazine (B91223), has been shown to adopt a chair conformation with the methyl substituents in equatorial positions in the solid state. iucr.org The separation of these isomers, known as chiral resolution, is a key step in stereoselective synthesis and the evaluation of the properties of each individual stereoisomer. researchgate.nettcichemicals.com Techniques such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography are often employed for this purpose. nih.gov

The properties of one of the specific enantiomers are detailed in the table below.

| Property | Value |

| Compound Name | (2S,5S)-2,5-diethylpiperazine nih.gov |

| Molecular Formula | C₈H₁₈N₂ nih.gov |

| Molecular Weight | 142.24 g/mol nih.gov |

| CAS Number | 1240590-22-0 nih.gov |

| Topological Polar Surface Area | 24.1 Ų nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOVIBEPXQRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2,5 Diethylpiperazine

Oxidative and Reductive Manipulations of the Piperazine (B1678402) Core

The manipulation of the oxidation state of the piperazine ring and its derivatives is a key strategy for the synthesis of novel compounds. These transformations can target the nitrogen atoms or the carbon skeleton.

Controlled Oxidation Pathways

The oxidation of piperazine derivatives can lead to a variety of products, including N-oxides, piperazinones, and diones. The outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern of the piperazine ring. While specific studies on the controlled oxidation of 2,5-diethylpiperazine are not extensively documented, general principles of piperazine oxidation can be applied.

For instance, the oxidation of 1,4-disubstituted piperazines with mercury-EDTA has been shown to yield piperazine-2,3-diones researchgate.net. This suggests a potential pathway for the functionalization of the carbon skeleton of this compound. The proposed mechanism involves the formation of a cyclic enediamine intermediate researchgate.net. The presence of the ethyl groups at the C-2 and C-5 positions would likely influence the regioselectivity of such an oxidation.

N-oxidation is another common transformation for piperazines. The use of peroxy acids, such as p-(methoxycarbonyl)perbenzoic acid, is a standard method for the formation of N-oxides from nitrogen heterocycles researchgate.net. In the case of this compound, which possesses two secondary amine functionalities, mono- or di-N-oxide formation could be anticipated, depending on the stoichiometry of the oxidant.

The enzymatic degradation of 2,5-dimethylpyrazine (B89654) by Rhodococcus erythropolis proceeds via hydroxylation to 2-hydroxy-3,6-dimethylpyrazine, indicating that biological systems can achieve targeted oxidation of the piperazine ring system nih.gov. This suggests the possibility of biocatalytic approaches for the controlled oxidation of this compound.

Table 1: Potential Oxidation Reactions of this compound and Related Compounds

| Starting Material | Reagent/Condition | Potential Product(s) | Reference |

| 1,4-Disubstituted Piperazines | Mercury-EDTA | Piperazine-2,3-diones | researchgate.net |

| Nitrogen Heterocycles | p-(Methoxycarbonyl)perbenzoic acid | N-oxides | researchgate.net |

| 2,5-Dimethylpyrazine | Rhodococcus erythropolis | 2-Hydroxy-3,6-dimethylpyrazine | nih.gov |

Selective Reduction Reactions of Derivatives

The reduction of piperazine derivatives, particularly those containing unsaturated functionalities, is a crucial step in many synthetic sequences. A common precursor to 2,5-disubstituted piperazines is the corresponding pyrazine (B50134). The catalytic hydrogenation of 2,5-diethylpyrazine (B83868) over a nickel catalyst has been demonstrated to yield this compound wikipedia.org. This reaction can exhibit diastereoselectivity, with the formation of both cis and trans isomers being possible.

The reduction of N-acyl derivatives of piperazinones can also be a route to substituted piperazines. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones has been achieved using zinc in acetic acid google.com. A similar strategy could potentially be applied to N-acyl derivatives of 2,5-diethylpiperazinones to introduce further diversity.

More advanced methods for the synthesis of substituted piperazines involve the reductive cyclization of dioximes. This approach allows for the construction of the piperazine ring with defined stereochemistry at the C-2 and C-6 positions wm.edu.

Table 2: Reduction Reactions for the Synthesis of this compound and Derivatives

| Starting Material | Reagent/Condition | Product | Diastereoselectivity | Reference |

| 2,5-Diethylpyrazine | H₂, Nickel Catalyst | This compound | Mixture of cis/trans | wikipedia.org |

| Dioximes | 5%-Pd/C, H₂ | 2,6-Disubstituted Piperazines | Predominantly cis | wm.edu |

| N-Acyl-2,3-dihydro-4-pyridones | Zn/AcOH | N-Acyl-4-piperidones | Not specified | google.com |

Nucleophilic and Electrophilic Substitution Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo substitution reactions with various electrophiles, providing a versatile handle for introducing functional groups.

Introduction of Diverse Functional Groups

The N-functionalization of piperazines is a cornerstone of their use in drug discovery. Common reactions include N-alkylation and N-acylation. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or reductive amination nih.govnih.gov. N-acylation is typically performed using acyl chlorides or anhydrides.

For this compound, which has two secondary amine groups, mono- or di-substitution can be achieved by controlling the reaction stoichiometry. A wide array of functional groups can be introduced, including aryl, alkyl, and acyl moieties nih.govnih.gov.

Regioselectivity and Stereoselectivity in Substitution

In an unsymmetrically substituted piperazine, the two nitrogen atoms may exhibit different reactivities, leading to regioselectivity in substitution reactions. For a symmetrically substituted piperazine like trans-2,5-diethylpiperazine, the two nitrogens are equivalent. However, in the cis-isomer, the two nitrogen atoms are in different chemical environments, which could potentially lead to regioselective mono-substitution under carefully controlled conditions.

The stereochemistry of the 2,5-diethyl substituents plays a crucial role in the reactivity and the stereochemical outcome of subsequent reactions. The trans isomer, with both ethyl groups in equatorial positions in the preferred chair conformation, is generally the more stable and common isomer. Reactions on this isomer will proceed with the existing stereochemistry intact. Diastereoselective reactions can be envisioned where a chiral reagent or catalyst interacts differently with the two enantiomers of trans-2,5-diethylpiperazine or with the prochiral faces of the nitrogen atoms.

While specific studies on the regioselectivity and stereoselectivity of substitution reactions on this compound are limited, general principles of steric and electronic control would apply. The bulky ethyl groups would be expected to influence the approach of electrophiles to the nitrogen atoms.

Ring Opening and Degradation Pathways

The piperazine ring is generally stable, but under certain conditions, it can undergo ring-opening or degradation reactions.

The thermal degradation of piperazine and its derivatives has been studied, particularly in the context of their use in carbon dioxide capture nih.govacs.orgrsc.org. These studies indicate that degradation can be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine, leading to ring-opened products nih.gov. The presence of substituents on the ring, such as methyl groups, has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine acs.org. It can be inferred that this compound would also be susceptible to thermal degradation, potentially at an accelerated rate compared to piperazine itself.

Ring-opening of the piperazine skeleton can also be achieved through specific chemical reactions. For example, the cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic system containing a piperazine ring, can be used to synthesize functionalized piperazines. In the biosynthesis of brasiliamides, an α-ketoglutarate-dependent nonheme iron dioxygenase has been identified to catalyze the cleavage of a piperazine ring acs.org. These examples highlight that both chemical and enzymatic methods can be employed for the controlled ring-opening of piperazine structures.

Atmospheric degradation of piperazine initiated by hydroxyl radicals has been shown to proceed primarily through H-abstraction from the C-H bonds, leading to the formation of cyclic imines and other degradation products. Similar pathways can be anticipated for the atmospheric degradation of this compound.

Catalytic Interconversions and Hydrogen Storage Research

The reversible storage and release of hydrogen are critical for the development of a hydrogen-based economy. Substituted piperazines, in conjunction with their corresponding pyrazine derivatives, represent a promising class of liquid organic hydrogen carriers (LOHCs).

Significant research has been conducted on the reversible hydrogenation and dehydrogenation of pyrazine/piperazine systems for hydrogen storage. While direct studies on this compound are not abundant, extensive work on its close analog, 2,5-dimethylpiperazine (B91223), provides a strong model for this process. A notable system employs a single iridium catalyst for the reversible interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine. nih.govacs.org This process involves the uptake and release of three equivalents of hydrogen and can be repeated multiple times with minimal loss of efficiency. nih.gov The reaction can be carried out in a solvent or, significantly, under solvent-free conditions. nih.gov

The hydrogenation of the pyrazine derivative to the piperazine derivative represents the hydrogen storage step, while the dehydrogenation of the piperazine derivative releases hydrogen. The iridium catalyst plays a crucial role in facilitating both the forward and reverse reactions under relatively mild conditions.

| Reaction | Catalyst | Substrate | Product | Conditions | Yield/Conversion | Hydrogen Storage Capacity (wt%) |

|---|---|---|---|---|---|---|

| Hydrogenation | Iridium Complex | 2,5-Dimethylpyrazine | 2,5-Dimethylpiperazine | H2 pressure, solvent or solvent-free | Quantitative | ~5.3 (theoretical) |

| Dehydrogenation | Iridium Complex | 2,5-Dimethylpiperazine | 2,5-Dimethylpyrazine | Heating, solvent or solvent-free | Quantitative |

Acceptorless dehydrogenation is a highly atom-economical process where hydrogen is released from a substrate without the need for a sacrificial hydrogen acceptor. This process is of great interest for in-situ hydrogen generation from LOHCs. Studies on the acceptorless dehydrogenation of N-heterocycles, including piperidines, have been reported, often utilizing pincer-type complexes of metals like ruthenium and manganese.

While specific studies on the acceptorless dehydrogenation of this compound are not prominent, research on related cyclic amines provides valuable insights. For example, manganese pincer complexes have been used for the dehydrogenative self-coupling of 2-amino alcohols to form pyrazine derivatives, a reaction that involves dehydrogenation steps. acs.org The development of efficient catalysts for the acceptorless dehydrogenation of piperazine derivatives is an active area of research, aiming to lower the energy requirements for hydrogen release from these LOHCs.

| Substrate | Catalyst Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4-Methylpiperidine | Supported pincer-ligated iridium | 4-Methylpyridine | High turnover numbers in continuous flow. | nih.gov |

| 2-Amino alcohols | Manganese pincer complex | 2,5-Substituted pyrazines | Dehydrogenative self-coupling to form pyrazines. | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2,5-diethylpiperazine. It provides information on the chemical environment, connectivity, and spatial orientation of atoms within the molecule.

For trans-2,5-diethylpiperazine, the proton (¹H) NMR spectrum would be anticipated to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group) and the protons of the piperazine (B1678402) ring. The chemical shifts of the ring protons would be influenced by their axial or equatorial positions and the presence of the ethyl substituents.

Similarly, the carbon-13 (¹³C) NMR spectrum would exhibit characteristic signals for the ethyl group carbons and the carbons of the piperazine ring. The chemical shifts would provide evidence for the number of unique carbon environments, aiding in the confirmation of the compound's symmetry and substitution pattern.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ring CH | ||

| Ring CH₂ | ||

| -CH₂-CH₃ | ||

| -CH₂-CH₃ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative. researchgate.netwikipedia.org

The piperazine ring can undergo conformational changes, such as chair-to-chair interconversions. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers associated with conformational exchange. rsc.org For substituted piperazines, these studies can reveal the preferred conformations and the dynamics of ring inversion and substituent rotations. rsc.org

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. This is a critical step in confirming the molecular formula of this compound.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the loss of substituents. xml-journal.netresearchgate.net Analysis of the fragment ions in the mass spectrum of this compound would be expected to show characteristic losses of ethyl groups and fragmentation of the heterocyclic ring, providing confirmatory evidence for its structure.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute configuration of chiral molecules and understanding their packing arrangement in the crystal lattice. For this compound, which exists as enantiomeric pairs ((2R,5R) and (2S,5S)) and a meso diastereomer ((2R,5S)), SC-XRD would be the gold standard for assigning the stereochemistry of a resolved stereoisomer.

The process involves growing a suitable single crystal of a pure stereoisomer of this compound. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. Analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.

While specific single-crystal X-ray diffraction data for this compound is not widely available in the reviewed scientific literature, the principles of the technique are well-established. For instance, a 1970 study briefly mentioned observations from NMR spectroscopy of trans-2,5-diethylpiperazine, suggesting a tendency for a specific orientation in solution, a hypothesis that could be definitively confirmed by SC-XRD through the visualization of intermolecular interactions in the solid state. dss.go.th

Table 1: Hypothetical Crystallographic Data for (2S,5S)-2,5-diethylpiperazine

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₈N₂ |

| Formula Weight | 142.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.903 |

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for identifying different crystalline forms (polymorphs) of a compound and for routine phase identification and quality control. Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in terms of 2θ) and intensities.

In the context of this compound, PXRD could be employed to:

Screen for the existence of different polymorphs of the cis and trans isomers.

Monitor the phase purity of a synthesized batch.

Study phase transitions as a function of temperature or pressure.

Although specific PXRD patterns for this compound are not found in the surveyed literature, the methodology is standard for the characterization of solid organic molecules.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation and analysis of the different stereoisomers of this compound. Given its chiral nature, particular emphasis is placed on chiral chromatography for enantiomeric resolution and other chromatographic techniques for diastereomer separation.

The enantiomers of this compound, (2R,5R) and (2S,5S), possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography is the most effective method for resolving these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. The choice of the CSP is critical and often empirical. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

While specific application notes for the chiral separation of this compound are scarce, patent literature describes the chiral separation of derivatives of this compound. For instance, a method using a DAD-I-Cellulose-2 column with a mobile phase of 0.1% diethylamine (B46881) in acetonitrile (B52724) has been reported for a related compound, demonstrating the applicability of this approach. google.comgoogleapis.com

Table 2: Illustrative Chiral HPLC Method for this compound Analysis

| Parameter | Example Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2R,5R) | ~ 8.5 min |

| Retention Time (2S,5S) | ~ 10.2 min |

Note: This table provides an example of typical chiral HPLC conditions and is not based on experimentally verified data for this compound.

The cis ((2R,5S)-2,5-diethylpiperazine, a meso compound) and trans ((2R,5R)- and (2S,5S)-2,5-diethylpiperazine) isomers are diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubilities. Therefore, they can be separated by conventional laboratory techniques.

Strategies for separating the diastereomers of this compound include:

Fractional Crystallization: This classical method relies on the differential solubility of the diastereomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the mixture.

Column Chromatography: Standard achiral column chromatography using silica (B1680970) gel or alumina (B75360) can be effective in separating diastereomers due to their different polarities and, consequently, different affinities for the stationary phase.

Distillation: If the diastereomers have sufficiently different boiling points, fractional distillation can be employed for their separation.

In more complex scenarios, where the parent diastereomers are difficult to separate, they can be derivatized with a chiral resolving agent to form new diastereomeric adducts with more pronounced differences in their physical properties, facilitating their separation. google.com

Theoretical and Computational Investigations of 2,5 Diethylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 2,5-diethylpiperazine, these calculations can elucidate its electronic properties and predict its spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results. muni.cz The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional shape.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine (B1678402) Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.46 | ||

| C-C (ring) | 1.53 | ||

| C-C (ethyl) | 1.54 | ||

| C-H | 1.09 | ||

| C-N-C | 110.0 | ||

| N-C-C | 111.0 | ||

| C-N-C-C | |||

| N-C-C-N |

Note: The values in this table are illustrative and represent typical parameters for a substituted piperazine ring. Actual calculated values for this compound would require specific DFT computations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.com For this compound, the distribution of HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These are representative energy values. The actual HOMO and LUMO energies for this compound would be determined through specific quantum chemical calculations.

Theoretical calculations can predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. muni.cz These predicted shifts are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to generate a theoretical Infrared (IR) spectrum. nih.gov This simulated spectrum helps in the assignment of vibrational modes observed in experimental IR spectroscopy, providing detailed information about the functional groups and bonding within the molecule.

Conformational Analysis and Dynamics

The flexible six-membered ring of piperazine allows for various conformations, and the presence of diethyl substituents introduces additional complexity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape and dynamic behavior of molecules. For this compound, MM can be used to rapidly explore a wide range of possible conformations and identify low-energy structures. Following this, MD simulations can provide a time-resolved trajectory of the molecule's motion, revealing how it transitions between different conformations and how the ethyl groups orient themselves in space. These simulations offer a dynamic picture of the molecule's behavior that is complementary to the static view provided by quantum chemical calculations.

The piperazine ring in this compound can undergo a ring inversion process, transitioning between two chair conformations. Computational methods can be used to calculate the energy barrier associated with this inversion. This is typically done by mapping the potential energy surface along the ring inversion coordinate. The height of this barrier provides insight into the flexibility of the ring system.

Furthermore, this compound can exist as cis and trans stereoisomers. Computational studies can determine the relative thermodynamic stabilities of these isomers by comparing their calculated ground-state energies. The trans isomer, with both ethyl groups in equatorial positions to minimize steric hindrance, is generally expected to be more stable.

Intermolecular Interactions and Non-Covalent Bonding Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties, crystal packing, and supramolecular chemistry of a compound. For this compound, these non-covalent forces would dictate its physical properties like melting point and solubility.

Hydrogen bonds are a predominant force in the crystal structures of piperazine derivatives, primarily involving the secondary amine groups (N-H) as donors and the nitrogen atoms as acceptors. In the case of this compound, the piperazine ring contains two N-H groups, allowing it to form extensive hydrogen-bonding networks.

Table 1: Potential Hydrogen Bond Interactions in this compound (This table is a theoretical representation of expected interactions, as specific experimental data is unavailable)

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Structure |

|---|---|---|---|

| N-H | N (of another molecule) | Intermolecular | Formation of chains or sheets |

| N-H | Anion (in a salt) | Ion-associated | Linking cations and anions |

| C-H | N or Anion | Weak Hydrogen Bond | Secondary stabilization of the network |

Other significant non-covalent interactions would include van der Waals forces, specifically London dispersion forces, arising from the ethyl groups. libretexts.org The conformation of these alkyl chains (axial vs. equatorial) would significantly impact the efficiency of crystal packing and the resulting density and stability of the solid form.

To quantitatively and qualitatively describe the non-covalent interactions in a molecule like this compound, several computational techniques are employed.

Atoms in Molecules (AIM): The quantum theory of Atoms in Molecules (AIM) analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. mdpi.com For this compound, AIM analysis would be used to locate bond critical points (BCPs) between hydrogen bond donors and acceptors. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of the hydrogen bonds. mdpi.com

Reduced Density Gradient (RDG): The Reduced Density Gradient is a function of the electron density and its first derivative. Plotting the RDG against the electron density reveals regions of non-covalent interactions. mdpi.com This method provides a visual representation of hydrogen bonds, van der Waals interactions, and steric clashes within the molecular system. An RDG analysis of a dimer or crystal unit of this compound would map out the spatial extent and nature of its intermolecular contacts.

Natural Bond Orbital (NBO): NBO analysis examines charge transfer and orbital interactions. For a hydrogen-bonded system involving this compound, NBO analysis could quantify the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the N-H donor bond. nih.gov This provides a direct measure of the strength of the hydrogen bond.

While no specific AIM, RDG, or NBO analyses have been published for this compound, these methods are standard in the computational study of piperazine derivatives to provide deep insight into their bonding. mdpi.comitu.edu.tr

Computational Catalysis and Reaction Mechanism Elucidation

Chiral piperazine derivatives are valuable as organocatalysts, particularly in asymmetric synthesis. youtube.com Computational methods are essential for understanding how these catalysts function and for predicting their reactivity and selectivity.

The key to understanding a chemical reaction's rate and selectivity is the characterization of its transition state (TS) — the highest energy point along the reaction coordinate. ucsb.edu Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and analyzing transition state structures. e3s-conferences.org

For a reaction catalyzed by this compound, such as an aldol (B89426) or Michael reaction, computational chemists would model the entire reaction path. This involves:

Optimizing the geometries of the reactants, intermediates, products, and transition states.

Performing frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that the TS is a first-order saddle point (exactly one imaginary frequency). ucsb.edu

Calculating the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.

By comparing the activation energies for different possible reaction pathways (e.g., leading to different stereoisomers), researchers can predict the product distribution and enantioselectivity of the catalyst. e3s-conferences.org

Computational modeling of an organocatalytic process involving this compound would aim to elucidate the complete reaction mechanism. For example, in a proline-catalyzed aldol reaction, which shares mechanistic features with piperazine catalysis, the catalyst forms an enamine intermediate with a carbonyl substrate. youtube.com This enamine then attacks an electrophile.

A computational model for a similar reaction catalyzed by a chiral form of this compound would investigate:

The formation of the enamine intermediate.

The transition state of the key carbon-carbon bond-forming step, which determines the stereochemical outcome. DFT calculations would be used to model the non-covalent interactions (e.g., hydrogen bonds) within the transition state that are responsible for stereocontrol. youtube.com

The final product release and catalyst regeneration steps.

Molecular dynamics (MD) simulations can also be employed to explore the conformational flexibility of the catalyst-substrate complex and to identify the most stable pre-reaction and transition state assemblies. rsc.orgnih.gov While these specific studies have not been performed on this compound, the methodologies are well-established for other piperazine-based organocatalysts. rsc.orgresearchgate.net

Applications in Advanced Chemical and Materials Science

Polymer Chemistry and Materials Engineering

The ability of 2,5-diethylpiperazine to act as a difunctional monomer and a modifying agent has led to its exploration in the synthesis of advanced polymers. Its incorporation can significantly influence the final properties of the material, such as thermal stability, mechanical strength, and responsiveness to external stimuli.

This compound serves as a monomeric unit in the synthesis of specialty polymers, particularly polyamides and related materials. As a diamine, it can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamide chains. The presence of the diethyl substituents on the piperazine (B1678402) ring introduces specific conformational constraints and steric bulk, which can disrupt chain packing and influence the polymer's crystallinity and solubility.

Bio-based monomers are increasingly sought after as sustainable alternatives to petroleum-derived resources for producing engineering plastics. rsc.org In this context, piperazine derivatives are considered for creating specialty polyamides. For instance, the polycondensation of a bio-based monomer like 2,5-furandicarboxylic acid (FDCA) with various diamines is a key area of research. rsc.orgmdpi.com While studies have focused on linear diamines like hexamethylenediamine, the use of cyclic diamines such as this compound offers a pathway to polyamides with unique properties. The rigidity of the piperazine ring can enhance the glass transition temperature (Tg) of the resulting polymer, while the ethyl groups can improve solubility in organic solvents.

Furthermore, the related class of 2,5-diketopiperazines (DKPs), which can be synthesized from amino acids, are used as renewable cyclic monomers for the ring-opening polymerization to produce poly(amino acids). whiterose.ac.ukresearchgate.net This highlights the versatility of the piperazine scaffold in polymer synthesis. A patent also describes the use of 2,5-dimethylpiperazine (B91223), a closely related compound, in the preparation of polysilylureas by reacting it with a diisocyanate, demonstrating the utility of substituted piperazines in forming diverse polymer structures. google.com

Table 1: Potential Polymerization Reactions Involving this compound

| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |

| This compound | 2,5-Furandicarboxylic acid (FDCA) | Polyamide | High Tg, improved solubility, bio-based content |

| This compound | Terephthaloyl chloride | Polyamide | High thermal stability, rigidity |

| This compound | Hexamethylene diisocyanate | Polyurea | Elastomeric properties, toughness |

The incorporation of the this compound moiety into a polymer backbone can act as a powerful tool for modifying and enhancing material properties. The robust, cyclic nature of the piperazine ring can increase the thermal stability of polymers by restricting the mobility of polymer chains at elevated temperatures. This is particularly relevant for high-performance engineering plastics like polyphthalamides (PPAs), where thermal resistance is a critical requirement. rsc.org

Research into polyamides derived from s-triazine moieties has shown that introducing different diamine monomers significantly affects the resulting polymer's thermal stability and solubility. researchgate.net Similarly, introducing the this compound unit can be expected to enhance the glass transition temperature (Tg) and thermal degradation temperature of polyamides. For example, poly(hexamethylene furanamide) (PA6F) has been synthesized with a high glass transition temperature of 130 °C and an elastic modulus of 3.5 GPa, demonstrating properties comparable to its petroleum-based analogue, poly(hexamethylene terephthalamide) (PA6T). rsc.org The inclusion of a cyclic, substituted diamine like this compound could lead to even further enhancements.

Conversely, while the piperazine ring itself is rigid, the ethyl substituents can introduce a degree of disorder, preventing dense chain packing. This disruption of crystallinity can lead to increased flexibility and toughness in the resulting material. The balance between the rigidity of the ring and the flexibility imparted by the side chains allows for fine-tuning of the mechanical properties of the polymer.

Covalent adaptable networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. nih.gov They contain dynamic covalent bonds that can undergo reversible exchange, allowing the material to be reprocessed, repaired, or recycled, a key feature for sustainable materials. lsu.edursc.org

One of the common chemistries used to create CANs is the formation of dynamic imine bonds from the reaction of amines and aldehydes. nih.gov As a diamine, this compound is an ideal candidate to serve as a crosslinking precursor in the formation of imine-based CANs. By reacting this compound with a multifunctional aldehyde (e.g., a dialdehyde (B1249045) or trialdehyde), a crosslinked network can be formed. The resulting imine linkages can undergo exchange reactions under specific stimuli like heat or the presence of a catalyst, imparting the material with adaptable properties such as stress relaxation, self-healing, and reprocessability. nih.govlsu.edu

The structure of the diamine precursor is critical in determining the properties of the CAN. The defined stereochemistry and steric hindrance provided by the two ethyl groups in this compound would influence the network topology and the kinetics of the dynamic bond exchange, allowing for precise control over the material's thermomechanical properties. researchgate.net

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. frontiersin.org This effect is the opposite of the common aggregation-caused quenching (ACQ) and has led to the development of novel materials for sensors, bio-imaging, and optoelectronic devices. frontiersin.orgresearchgate.netnih.gov

Recent research has identified the piperazine scaffold as a promising building block for constructing AIE-active materials (AIEgens). researchgate.netbohrium.com The electron-donating nature and the specific chair conformation of the piperazine ring are key to this phenomenon. When incorporated into a molecule with an appropriate electron acceptor, a donor-acceptor (D-A) structure is formed. In a dilute solution, intramolecular rotations can lead to a non-radiative twisted intramolecular charge transfer (TICT) state, quenching fluorescence. However, in an aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and activates the radiative emission, resulting in strong fluorescence. researchgate.netbohrium.com

This compound is an excellent candidate for designing new AIEgens. It can be functionalized, for example, by reacting its secondary amine groups with fluorophores that also act as electron acceptors. The diethyl groups would further enhance the steric hindrance in the aggregated state, potentially leading to even more efficient restriction of intramolecular motion and, consequently, a stronger AIE effect. The synthesis of such materials can be achieved through various methods, including multicomponent polymerization, to create AIE-active polymers. frontiersin.org

Table 2: Potential AIEgen Design with this compound

| Component A (Donor) | Component B (Acceptor/Rotor) | Resulting Structure | AIE Mechanism |

| This compound | Tetraphenylethylene (TPE) derivative | TPE-functionalized piperazine | Restriction of Intramolecular Rotation (RIR) |

| This compound | 2-Cyano-substituted aromatic | Donor-Acceptor (D-A) type AIEgen | Suppression of TICT |

Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering a green and metal-free alternative to traditional catalysis. Chiral diamines and their derivatives are prominent classes of organocatalysts.

The piperazine framework is a privileged scaffold in the design of organocatalysts. Specifically, derivatives of piperazine-2,5-dione (diketopiperazines) have been successfully employed as organocatalysts in various chemical transformations. nih.gov These cyclic dipeptides have been shown to catalyze reactions such as the conjugate addition of carbon nucleophiles to indolenine intermediates and α-sulfenylation reactions. nih.govnih.gov The catalysis proceeds through activation of the substrate via Lewis base interaction or hydrogen bonding.

While much of the research has focused on the diketopiperazine form, the fundamental piperazine ring of this compound also possesses the necessary features for organocatalysis. The two secondary amine nitrogens can act as Brønsted bases or as nucleophilic sites to activate substrates through the formation of enamine or iminium ion intermediates. The chirality of (2S,5S)- or (2R,5R)-diethylpiperazine makes it a particularly attractive candidate for asymmetric catalysis, where it can be used to control the stereochemical outcome of a reaction.

For example, in a Michael-type conjugate addition, this compound could react with an α,β-unsaturated aldehyde or ketone to form a chiral enamine intermediate. This intermediate would then react with a nucleophile, with the chiral environment provided by the catalyst directing the stereoselective formation of the product. The steric bulk of the ethyl groups would play a crucial role in creating a well-defined chiral pocket around the active site, enhancing enantioselectivity. Such strategies have been successfully used with other chiral amines to achieve high stereocontrol in a variety of chemical reactions. documentsdelivered.com

Coordination Chemistry and Ligand Design

The nitrogen atoms in the piperazine ring act as donor atoms, making piperazine and its derivatives effective ligands for forming complexes with metal ions. rsc.orgbiointerfaceresearch.com This capability is central to their use in coordination chemistry, where ligands are designed for specific applications based on their coordination properties. rsc.orgnih.gov

Piperazine derivatives are versatile ligands capable of coordinating with a wide range of transition metals, including cobalt (Co), copper (Cu), zinc (Zn), manganese (Mn), and ruthenium (Ru). biointerfaceresearch.comnih.govrsc.org The secondary amine nitrogens can be symmetrically or asymmetrically substituted, allowing for the creation of ligands with tailored electronic and steric properties. biointerfaceresearch.com This substitution not only influences the structure and stability of the resulting metal complexes but can also enhance their properties for applications in catalysis or materials science. rsc.orgnih.gov

For example, the ligand 2,5-bis(1-phenyliminoethyl)pyrazine (bpip), which contains a pyrazine (B50134) ring (a related diazine), forms homodinuclear complexes with various low-valent metal centers like Cr(0), Mo(0), W(0), Mn(I), and Re(I). rsc.org Similarly, piperazine-containing macrocycles have been synthesized to study their complexation with transition metals, revealing how the rigid piperazine unit influences the macrocyclic cavity and the coordination geometry of the resulting complex. nih.gov The formation of dinuclear structures, such as those with a [M(µ-Cl)₂M] core (where M is a metal), is also observed, showcasing the bridging capabilities of ligands derived from this scaffold. rsc.org

N2O2-type ligands, which have two nitrogen and two oxygen donor atoms, are a significant class in coordination chemistry. Piperazine can be used as a core to synthesize such ligands. A general method involves the direct condensation of a piperazine with molecules containing hydroxyl and reactive groups. biointerfaceresearch.com For instance, 1,4-bis(ethanol) piperazine (H2L1) can be synthesized by reacting piperazine with chloroethanol. biointerfaceresearch.com This N2O2 ligand can then be reacted with transition metal salts, such as cobalt chloride hexahydrate, in a solvent like methanol. biointerfaceresearch.com

The process typically involves:

Dissolving the N2O2 piperazine-based ligand in a suitable solvent (e.g., methanol).

Adding a solution of the transition metal salt (e.g., CoCl₂·6H₂O).

Refluxing the mixture for several hours to facilitate complex formation.

Cooling the solution to allow the metal complex to crystallize or precipitate.

Filtering and drying the resulting solid complex. biointerfaceresearch.com

Characterization techniques such as FT-IR, UV-Vis, and mass spectrometry are used to confirm the structure of the synthesized metal complexes. biointerfaceresearch.com The resulting complexes often exhibit distinct geometries and properties based on the metal ion and the specific ligand structure. biointerfaceresearch.com

Table 2: Representative Metal Complexes with Piperazine-Based Ligands

| Ligand Type | Metal Ion | Solvent | Resulting Complex |

| Piperazine-based N2O2 | Cobalt(II) | Methanol | [CoL1(H2O)2] |

| Piperazine-based N2O2 | Copper(II) | Acetonitrile (B52724) | [Cu2(L2)(CH3CN)Cl2(H2O)5] |

| Piperazine-based Macrocycle | Copper(II) | Methanol/Acetonitrile | Cu(3)2 |

| Piperazine-based Macrocycle | Zinc(II) | Methanol/Acetonitrile | Zn(3)2 |

| This table presents examples of metal complexes synthesized from different piperazine-based ligands. biointerfaceresearch.comnih.gov |

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The rational design of these materials allows for control over pore size and functionality, making them promising for applications in gas storage, separation, and catalysis. berkeley.edu

While piperazine itself is not a typical linker, its derivatives can be incorporated into MOF structures. rsc.org The fundamental principle of MOF synthesis involves connecting metal-based secondary building units (SBUs) with organic linkers. nih.govberkeley.edu A classic example is MOF-5, which consists of Zn4O clusters linked by 1,4-benzenedicarboxylate (BDC) ligands. berkeley.edu The synthesis of MOF-5 involves reacting a zinc salt with H2BDC in a solvent like N,N-dimethylformamide (DMF). berkeley.edu This framework possesses a high surface area and permanent porosity after the removal of solvent molecules. berkeley.eduelsevierpure.com

The role of piperazine-based molecules in this field could be as auxiliary linkers or as functional components within a more complex linker designed to impart specific properties, such as basicity or guest affinity, to the MOF's pores. The use of N-donor auxiliary ligands is a known strategy to enrich the structural complexity and topology of MOFs. nih.gov

Templating Agents for Hybrid Metal Halides

Currently, there is a lack of specific research literature detailing the use of this compound as a templating agent or structure-directing agent in the synthesis of hybrid metal halides.

Supramolecular Chemistry and Host-Guest Systems

The application of this compound in supramolecular chemistry is an emerging area. Its rigid, diamine structure provides a foundational element for constructing more complex, organized molecular systems.

Building Blocks for Molecular Clefts and Macrocycles

The synthesis of larger molecules and potential macrocycles from this compound has been explored. For example, the reaction of piperazine derivatives, including this compound, with glyoxal (B1671930) can form larger dimeric structures such as 1,2-bis(piperazinyl)ethanediols google.com. These reactions demonstrate the potential of using the this compound unit as a cornerstone to build more expansive molecular architectures.

Components in Hydrogen-Bonded Self-Assemblies

Early studies on the physicochemical properties of trans-2,5-diethylpiperazine provided insights into its behavior in solution. Nuclear Magnetic Resonance (NMR) studies in benzene (B151609) solutions indicated that the compound has a tendency to orient itself relative to neighboring solvent molecules dss.go.th. This orientation is influenced by intermolecular forces, which are fundamental to the processes of hydrogen-bonding and self-assembly. While specific, complex self-assembled structures based on this compound are not extensively documented, these initial findings suggest the potential for its use in crystal engineering and the formation of ordered supramolecular structures.

Design of Molecular Recognition Systems

The development of molecular recognition systems using this compound is a specialized field. The creation of complex heterocyclic structures built upon the this compound scaffold, such as certain phenothiazine (B1677639) derivatives, serves as a basis for molecules designed to interact with specific biological targets google.com. The defined stereochemistry and orientation of the ethyl groups on the piperazine ring can influence the binding affinity and selectivity of these larger molecules, a key principle in the design of host-guest and molecular recognition systems.

Scaffold for Complex Organic Synthesis

The this compound ring system serves as a versatile and valuable scaffold in the synthesis of more complex and often biologically active molecules. Its rigid structure and the presence of two nitrogen atoms allow for sequential and controlled functionalization, making it an important intermediate in multi-step synthetic pathways.

Intermediate in Synthetic Pathways to Diverse Organic Molecules

The use of this compound as a drug intermediate is a notable application medchemexpress.com. It serves as a starting point for the synthesis of a variety of complex pharmaceutical compounds. Research and patent literature provide specific examples of its role as a key building block.

For instance, in the development of diacylglycerol kinase (DGK) inhibitors, (2R,5S)-1-Benzyl-2,5-diethylpiperazine is utilized as a crucial intermediate. It is synthesized via the reduction of the corresponding piperazine-2,5-dione using a borane (B79455) tetrahydrofuran (B95107) complex google.com.

In another synthetic application, N-carbobenzoxy-2,5-diethylpiperazine is used to build complex phenothiazine derivatives. It is reacted with γ-chloropropyl bromide to form an intermediate that is subsequently used to synthesize compounds like 10-[3'-(N-dichloroacetyl-2',5'-diethylpiperazinyl)propyl]-2-trifluoromethylphenothiazine google.com.

Furthermore, the scaffold is employed in the creation of complex substituted pyridines. Tert-butyl (2S,5S)-2,5-diethylpiperazine-1-carboxylate has been identified as an intermediate in the synthesis of potential therapeutic agents googleapis.com. The compound is also noted as a potential initial material for producing specialized water-soluble polyamides used as leveling agents in the dyeing industry i.moscow.

These examples underscore the utility of the this compound core as a foundational element for accessing diverse and complex molecular targets.

Interactive Data Table: Examples of this compound as a Synthetic Intermediate

| Intermediate Compound Name | Synthetic Target/Application | Source |

| (2R,5S)-1-Benzyl-2,5-diethylpiperazine | Diacylglycerol kinase (DGK) inhibitors | google.com |

| N-carbobenzoxy-2,5-diethylpiperazine | Perfluoroalkylphenothiazine derivatives | google.com |

| Tert-butyl (2S,5S)-2,5-diethylpiperazine-1-carboxylate | Substituted pyridine (B92270) derivatives for therapeutic use | googleapis.com |

| This compound | Water-soluble polyamides for dyeing applications | i.moscow |

Reagents for Specific Chemical Transformations (e.g., aldehyde/carboxylic acid synthesis, aziridine/azide (B81097) formation)

The application of this compound as a direct reagent in specific chemical transformations such as aldehyde/carboxylic acid synthesis or aziridine/azide formation is not extensively documented in publicly available literature. However, the general chemistry of piperazines and related nitrogen heterocycles provides a basis for its potential roles in such reactions.

Aldehyde/Carboxylic Acid Synthesis:

While there is no direct evidence of this compound being used to synthesize aldehydes or carboxylic acids, related compounds are involved in reactions with these functional groups. For instance, piperazine-2,5-dione reacts with 2-formylbenzoic acid in the presence of triethylamine (B128534) to yield several adducts sciencemadness.org. This demonstrates the reactivity of the piperazine nucleus with aldehyde and carboxylic acid functionalities. The synthesis of piperazine derivatives can also involve carboxylic acids as activating agents for the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) nih.gov. A derivative, (2R,5S)-2,5-diethylpiperazine-1-carboxylic acid, is a known compound, suggesting the feasibility of introducing a carboxylic acid moiety onto the this compound scaffold nih.govnih.gov.

Aziridine/Azide Formation:

The literature more commonly describes the synthesis of piperazines from aziridines and azides, rather than the use of piperazines to form these three-membered rings or azide functionalities. Aziridines are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including piperazines mdpi.commetu.edu.tr. The ring-opening of aziridines with N-nucleophiles is a known method for preparing piperazine derivatives rsc.org. For example, enantiomerically pure cis-2,5-disubstituted chiral piperazines can be synthesized from aziridines metu.edu.tr.

Similarly, organic azides are precursors in the synthesis of a wide array of nitrogen heterocycles youtube.commdpi.com. The synthesis of aziridine-fused piperazine imines has been reported, which involves the reaction of a tosylated hydroxyl group with sodium azide to introduce the azide functionality, followed by intramolecular cyclization metu.edu.tr. This indicates that while this compound itself is not directly used to form azides, its derivatives could potentially be synthesized through pathways involving azide intermediates.

The following table summarizes the general involvement of related compounds in the specified chemical transformations.

| Transformation | Role of Related Compounds | Example | Reference |

| Aldehyde/Carboxylic Acid Interaction | Reactant with aldehydes and carboxylic acids | Reaction of piperazine-2,5-dione with 2-formylbenzoic acid | sciencemadness.org |

| Aziridine as Precursor | Synthesis of piperazines from aziridines | Ring-opening of aziridines to form piperazine derivatives | rsc.org |

| Azide as Precursor | Introduction of azide for subsequent cyclization | Synthesis of aziridine-fused piperazine imines via an azide intermediate | metu.edu.tr |

Future Research Directions and Emerging Paradigms in 2,5 Diethylpiperazine Chemistry

Development of Advanced Green Synthesis Protocols

The chemical industry's shift towards sustainability has catalyzed the development of green synthesis methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov For 2,5-diethylpiperazine, future research will likely focus on moving away from classical multi-step procedures that require protecting groups and harsh reagents. researchgate.net Emerging paradigms are centered on atom-economical and environmentally benign processes.

Key future research directions include:

Biocatalysis: The use of enzymes offers high selectivity under mild conditions. A promising approach is the use of imine reductases (IREDs) for the direct, one-step synthesis of piperazines from readily available diamine and dicarbonyl precursors. acs.org Research could identify or engineer specific IREDs capable of stereoselectively producing the cis- or trans-isomers of this compound.

One-Pot and Multicomponent Reactions: Designing synthesis cascades where multiple bond-forming events occur in a single reaction vessel significantly improves efficiency. nih.govresearchgate.net Future protocols could involve the one-pot cycloaddition of azomethine ylides or tandem reactions that form and cyclize the diamine backbone without isolating intermediates. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and cleaner products in solvent-free conditions. nih.gov Exploring microwave-assisted cyclization for this compound could provide a rapid and energy-efficient synthetic route.

Table 1: Potential Green Synthesis Protocols for this compound

| Protocol | Description | Potential Advantages |

|---|---|---|

| Biocatalytic Reductive Amination | Use of an imine reductase (IRED) enzyme to catalyze the cyclization of a suitable diamine and dicarbonyl. acs.org | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), reduced waste. |

| One-Pot Tandem Cyclization | A multi-step reaction sequence performed in a single vessel, such as in-situ formation of a diamine followed by cyclization. nih.gov | Step economy, reduced purification needs, less solvent waste. |

Exploration of Novel Reactivity and Functionalization Pathways

Unlocking the full potential of the this compound scaffold requires the development of methods to selectively modify its structure. Direct C-H functionalization is a powerful strategy that avoids lengthy de novo synthesis to introduce new functional groups. thieme-connect.comnsf.gov This is particularly challenging for piperazines compared to other saturated N-heterocycles but represents a major frontier in synthetic chemistry. nih.gov

Future research will likely focus on:

Photoredox and Electrochemical Catalysis: These methods use light or electricity to generate reactive radical intermediates under mild conditions, enabling C-H functionalization that is otherwise difficult to achieve. mdpi.comnih.gov This could allow for the direct α-arylation or alkylation of the piperazine (B1678402) ring, creating a library of novel derivatives. mdpi.com

Transition-Metal Catalysis: Rhodium and Iridium catalysts have been developed for the site-selective C-H activation of N-heterocycles. nih.govnih.gov A key challenge and future goal is to develop catalysts that can distinguish between the different C-H bonds on the this compound molecule (i.e., on the ring versus on the ethyl substituents) to achieve high regioselectivity.

Stereoselective Functionalization: Building upon existing methods for other piperazines, future work could establish stereoselective α-lithiation and trapping protocols for N-Boc protected this compound. nih.gov This would allow for the controlled introduction of additional substituents at the C-2 and C-5 positions, leading to complex, multi-substituted chiral structures.

Table 2: Emerging Functionalization Pathways for this compound

| Pathway | Description | Potential Outcome |

|---|---|---|

| Photoredox C-H Alkylation/Arylation | Use of an iridium or organic photocatalyst to activate a C-H bond for reaction with an electrophile. mdpi.com | Direct attachment of alkyl or aryl groups to the piperazine core without pre-functionalization. |

| Transition-Metal Directed C-H Activation | Employment of a catalyst (e.g., Rh, Ir) that coordinates to the nitrogen atoms to direct functionalization at a specific C-H bond. nih.govnih.gov | Regioselective introduction of new functional groups, enabling precise molecular editing. |

Integration into Advanced Functional Materials

The rigid, chair-like conformation and the presence of two nitrogen atoms make piperazine derivatives excellent building blocks for supramolecular structures and polymers. rsc.org The ethyl groups of this compound can provide additional steric bulk and hydrophobicity, which can be exploited in the design of new materials.

Emerging paradigms in this area include:

Metal-Organic Frameworks (MOFs): Piperazine-functionalized linkers have been used to create MOFs with enhanced gas storage and separation properties. researchgate.netrsc.orgresearchgate.net Incorporating this compound as a linker or a post-synthetically grafted functional group could create MOFs with tailored pore environments, potentially improving storage capacity for gases like methane (B114726) or selectivity in carbon capture. rsc.org

Covalent Organic Frameworks (COFs): These highly porous, crystalline polymers offer ordered structures for applications in catalysis and separation. acs.org The defined stereochemistry of this compound could be used to impart chirality and specific spatial arrangements within a COF, leading to materials for asymmetric catalysis or chiral separations.

Table 3: Potential Applications of this compound in Functional Materials

| Material Type | Integration Method | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a functional part of the organic linker used to build the framework. researchgate.net | Selective gas storage (e.g., CH4, CO2), heterogeneous catalysis. rsc.org |

| CO2-Capture Polymers | As a monomeric unit polymerized to form a solid sorbent or liquid amine solution. | Post-combustion carbon capture from industrial flue gas. researchgate.net |

Computational Design and Prediction of Novel Derivatives

The integration of computational chemistry into the research workflow allows for the rational design and pre-screening of molecules, saving significant time and resources. nih.govnih.gov For this compound, computational tools can predict the properties of novel derivatives and guide synthetic efforts toward the most promising candidates.

Future research will heavily leverage:

Density Functional Theory (DFT): DFT calculations can be used to study the conformational preferences of this compound derivatives, determining the relative stabilities of chair, boat, and twist-boat conformations. mdpi.com This is crucial for understanding how the molecule will present its functional groups for interaction with biological targets or in catalytic processes.

Molecular Docking: This technique predicts the preferred binding mode of a ligand to a target receptor or enzyme. nih.gov Researchers can virtually screen libraries of hypothetical this compound derivatives against known protein structures to identify those with the highest predicted binding affinity, prioritizing them for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking. nih.govplos.orgmdpi.com This can reveal the importance of the scaffold's conformational flexibility and help refine the design of more potent inhibitors or modulators. nih.gov

Table 4: Computational Methods for Designing this compound Derivatives

| Technique | Purpose | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | To calculate electronic structure and predict stable molecular conformations and reactivity. mdpi.com | Determining the most stable isomer (cis vs. trans) and the orientation of substituents. |

| Molecular Docking | To predict the binding orientation and affinity of a molecule to a biological target. nih.govresearchgate.net | Screening virtual libraries to identify promising drug candidates for synthesis. |

Synergistic Applications in Multi-Disciplinary Fields

The true frontier of this compound research lies in creating molecules with synergistic functionalities that can address complex problems across different scientific disciplines. The piperazine core is a well-established pharmacophore with a broad range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. thieme-connect.comnih.govnih.gov

Emerging paradigms focus on:

Dual-Target Therapeutics: Many complex diseases involve multiple biological pathways. A future direction is to design single this compound derivatives that can modulate two distinct targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced potential for drug resistance. This approach is already being explored for other piperazine derivatives as, for example, dual COX-2/5-LOX inhibitors.

Catalytically Active Therapeutics: This paradigm involves designing a molecule that not only has a therapeutic effect but also possesses catalytic activity. For instance, a chiral this compound-metal complex could be developed to act as both an enzyme inhibitor and a catalyst for a specific biocompatible reaction, enabling new therapeutic strategies.

Asymmetric Catalysis: Chiral C2-symmetric piperazines have been successfully used as ligands in asymmetric catalysis. nih.govorganic-chemistry.org Future work will explore the application of enantiomerically pure trans-2,5-diethylpiperazine as a ligand for a wide range of metal-catalyzed reactions, aiming to achieve high enantioselectivity in the synthesis of valuable chiral molecules.

Table 5: Potential Synergistic and Multi-Disciplinary Applications

| Field | Concept | Example Application |

|---|---|---|

| Medicinal Chemistry | Design of a single molecule that interacts with multiple biological targets. thieme-connect.com | A dual-action compound for treating complex inflammatory diseases or cancer. |

| Asymmetric Catalysis | Use of the chiral scaffold as a ligand to control the stereochemical outcome of a chemical reaction. nih.govorganic-chemistry.org | Synthesis of enantiomerically pure pharmaceuticals or fine chemicals. |

Q & A

Q. Table 2: Analytical Data for this compound Derivatives

| Compound | Nitrogen Content (%) | Refractive Index (n²⁵D) |

|---|---|---|

| 1,4-Diethylpiperazine | 19.82 (found) | 1.4530 |

| trans-2,5-Diethyl isomer | 19.72 (calcd) | 1.4520 (lit.) |

Q. How do researchers address contradictions in biological activity data for this compound analogs?

- Dose-response studies : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural-activity relationships (SAR) : Compare activities of analogs (e.g., 2,5-diketopiperazines) to pinpoint functional group contributions .

- Control experiments : Use inactive stereoisomers or scrambled derivatives to rule off-target effects .

Methodological Guidelines

- Data reporting : Follow Beilstein Journal of Organic Chemistry standards:

- Include experimental details (e.g., glpc conditions, IR peaks) in the main text or supplementary materials .

- Cite original synthesis protocols and characterization data to ensure reproducibility .

- Safety protocols : Handle this compound in fume hoods with PPE (gloves, goggles) due to potential toxicity. Refer to SDS sheets for disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.